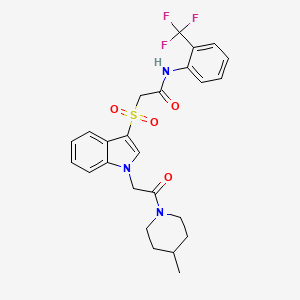

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a complex structure combining an indole core modified with a sulfonyl group, a 4-methylpiperidine moiety via a 2-oxoethyl chain, and an N-(2-(trifluoromethyl)phenyl)acetamide substituent. Such structural elements are common in pharmacologically active molecules, where the indole scaffold often contributes to receptor binding, the sulfonyl group enhances solubility, and the trifluoromethylphenyl group may improve metabolic stability .

Properties

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26F3N3O4S/c1-17-10-12-30(13-11-17)24(33)15-31-14-22(18-6-2-5-9-21(18)31)36(34,35)16-23(32)29-20-8-4-3-7-19(20)25(26,27)28/h2-9,14,17H,10-13,15-16H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCSNDDMQSQWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

Introduction of the Sulfonyl Group: This step involves sulfonylation of the indole core using sulfonyl chlorides under basic conditions.

Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.

Final Coupling with Trifluoromethyl-Substituted Phenyl Group: This step involves coupling reactions such as Suzuki or Heck coupling to introduce the trifluoromethyl-substituted phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Indole Modifications: The target compound’s 3-sulfonyl group distinguishes it from analogs like the oxadiazole-substituted indole in or the ethyl-linked biphenyl in .

Piperidine/Piperazine Influence : Both the target compound and the oxadiazole derivative incorporate 4-methylpiperidine, which may modulate lipophilicity and target engagement (e.g., CNS penetration or enzyme inhibition).

Pharmacological Potential and Limitations

- Bioactivity Gaps: While the target compound’s bioactivity is unreported in the evidence, structurally related compounds exhibit varied effects.

- Metabolic Stability: The trifluoromethyl group in the target compound and could enhance metabolic resistance compared to non-fluorinated analogs like , though this requires experimental validation.

Biological Activity

The compound 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide , also referred to as a sulfonamide derivative, exhibits significant biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an indole moiety, a piperidine ring, and a trifluoromethyl group. Its molecular formula is , with a molecular weight of 481.61 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance, derivatives similar to the compound have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica . The mechanism of action often involves inhibition of bacterial enzymes, leading to cell death.

Anti-inflammatory Activity

Anti-inflammatory properties are notable for this compound class. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, suggesting potential applications in treating inflammatory conditions . In vitro assays have demonstrated that compounds with similar structural features can inhibit the production of pro-inflammatory cytokines such as TNF-α in macrophage models .

Anticancer Activity

The indole framework is well-known for its anticancer properties. Compounds with this structure have been investigated for their ability to induce apoptosis in cancer cells. Studies indicate that the compound may modulate various signaling pathways involved in cancer progression, potentially through interactions with key molecular targets .

Study on Antimicrobial Efficacy

A study focusing on novel N-methylsulfonyl-indole derivatives demonstrated that compounds with similar structures exhibited promising antimicrobial activity against multidrug-resistant strains . The study utilized disc diffusion methods to assess efficacy and found that certain derivatives had minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Inhibition of COX Enzymes

In another research effort, the anti-inflammatory potential of related compounds was evaluated using enzyme immunoassays to measure COX-1 and COX-2 inhibition. Results showed that specific derivatives could significantly reduce inflammation markers in vitro, highlighting their therapeutic potential for diseases like arthritis .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in inflammation and cancer. These studies suggest that the sulfonamide group plays a critical role in enhancing binding affinity to COX enzymes and other targets .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.